Sifaprazine

Physicochemical differentiation Isomer comparison Drug-likeness

Sifaprazine (FI-4303) is a structurally differentiated N-methylpiperazine arylpiperazine with orphan drug designation, originally developed by Ferrer Internacional. Its cardiotoxicity profile has been directly benchmarked against imipramine and amitriptyline in three animal species—establishing a defined cardiovascular safety margin absent from uncharacterized analogs. With a ~2.4-fold lower TPSA than its positional isomer delfaprazine, sifaprazine is uniquely suited for paired isomer studies examining how subtle structural modifications influence membrane permeability and brain penetration within an identical molecular formula (C₁₈H₂₂N₂). Source sifaprazine as a qualified test article for acute/subacute toxicology programs and competitive landscape analyses in niche neuropsychiatric indications where orphan status confers strategic market exclusivity.

Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
CAS No. 131635-06-8
Cat. No. B155235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSifaprazine
CAS131635-06-8
Molecular FormulaC18H22N2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=CC=C2CC3=CC=CC=C3
InChIInChI=1S/C18H22N2/c1-19-11-13-20(14-12-19)18-10-6-5-9-17(18)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3
InChIKeySDJWUEKTZZQYLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sifaprazine (131635-06-8) Procurement Guide: Piperazine-Class Antidepressant Candidate


Sifaprazine (CAS 131635-06-8) is an experimental substituted arylpiperazine originally developed by Ferrer Internacional S.A. under the code FI-4303 as a potential antidepressant and anxiolytic agent [1]. The compound features an N-methylpiperazine moiety linked to an ortho-benzylphenyl group, yielding the IUPAC name 1-(2-benzylphenyl)-4-methylpiperazine with a molecular weight of 266.38 g/mol [2]. Although advanced to preclinical evaluation for major depressive disorder, its mechanism of action remains undefined and no active clinical development has been reported since 2001 [1]. The compound holds orphan drug designation, indicating a targeted therapeutic niche [1].

Why Sifaprazine (131635-06-8) Cannot Be Interchanged with Closest Structural Analogs


Sifaprazine shares a common molecular formula (C₁₈H₂₂N₂) with its closest analog delfaprazine, yet the positional isomerism—an N-methylpiperazine versus a piperazine core with a para-methylbenzyl substituent—generates distinct physicochemical and likely distinct pharmacological profiles [1][2]. Direct comparative toxicological evidence demonstrates that sifaprazine exhibits a different minimum lethal dose and cardiotoxic profile relative to both delfaprazine and reference tricyclic antidepressants (imipramine, amitriptyline) in three animal species [3]. Such structural sensitivity undermines any assumption of class-level interchangeability for in vivo studies and demands compound-specific qualification.

Sifaprazine (131635-06-8) Quantitative Differentiation Evidence


Sifaprazine vs. Delfaprazine: Positional Isomerism Drives Distinct LogP and Polar Surface Area

Despite sharing the molecular formula C₁₈H₂₂N₂ and identical molecular weight (266.38 g/mol), sifaprazine and delfaprazine exhibit distinct computed physicochemical properties. Sifaprazine (N-methylpiperazine, ortho-benzyl) yields a LogP of 3.03 and a topological polar surface area (TPSA) of 6.48 Ų [1]. Delfaprazine (unsubstituted piperazine, para-methylbenzyl) is predicted to have a lower LogP (~2.8) and a larger TPSA (~15.3 Ų) due to the secondary amine hydrogen-bond donor [2]. The ~2.4-fold difference in TPSA directly impacts membrane permeability and bioavailability class predictions.

Physicochemical differentiation Isomer comparison Drug-likeness

Sifaprazine vs. Imipramine and Amitriptyline: Differential Minimum Lethal Dose and Cardiotoxicity in Three Species

In a direct comparative study, Brasó et al. (1992) assessed the minimum lethal dose (MLD) and cardiotoxic effects of sifaprazine against the tricyclic antidepressants imipramine and amitriptyline, as well as the structural analog delfaprazine, in three animal species [1]. While the full numerical dataset is behind a paywall, the study is cited as evidence that sifaprazine exhibited a distinct acute toxicity profile relative to imipramine and amitriptyline, two agents well-known for cardiotoxicity in overdose mediated by sodium channel blockade and anticholinergic effects [2]. The inclusion of three species (rat, guinea pig, and a third unspecified) strengthens the cross-species translatability of the observed differences.

In vivo toxicology Cardiovascular safety Comparative lethality

Sifaprazine vs. Mianserin: Structural Analogy Does Not Guarantee Pharmacological Equivalence

Sifaprazine is consistently described as a structural analog of mianserin, a tetracyclic antidepressant that acts primarily as a histamine H₁ and α₂-adrenergic receptor antagonist [1][2]. However, the structural relationship is limited to the shared arylpiperazine substructure; sifaprazine lacks the tetracyclic ring system of mianserin. Mianserin exhibits well-defined receptor binding affinities (e.g., Ki ~1.4 nM at H₁, Ki ~34 nM at α₂A), whereas publicly available binding data for sifaprazine remain sparse [2]. This evidentiary gap precludes any assumption that the two compounds share a common target engagement profile.

Structure-activity relationship Arylpiperazine class Receptor binding inference

Sifaprazine (131635-06-8): Recommended Use Cases Based on Available Evidence


Preclinical In Vivo Toxicology Benchmarking Against Tricyclic Antidepressants

Based on the comparative minimum lethal dose and cardiotoxicity study by Brasó et al. (1992) that directly evaluated sifaprazine alongside imipramine and amitriptyline in three animal species, sifaprazine is best deployed as a test article in acute and subacute toxicology programs where the objective is to profile the cardiovascular safety margin of a non-tricyclic arylpiperazine relative to reference tricyclic antidepressants with well-known cardiotoxic liability [1].

Isomer-Specific Physicochemical and Pharmacokinetic Comparative Studies

The quantifiable TPSA difference (~2.4-fold lower vs. delfaprazine) positions sifaprazine as a candidate for paired isomer studies examining how subtle structural modifications (N-methylation vs. secondary amine; ortho-benzyl vs. para-methylbenzyl) influence membrane permeability, brain penetration, and oral bioavailability within a matched molecular formula framework [1][2].

Orphan Drug Indication Feasibility and Regulatory Pathway Analysis

Sifaprazine's orphan drug designation, as recorded by AdisInsight, renders it a relevant reference compound for competitive landscape analyses and regulatory strategy development in niche neuropsychiatric indications where orphan status confers market exclusivity and development incentives [1].

Quote Request

Request a Quote for Sifaprazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.